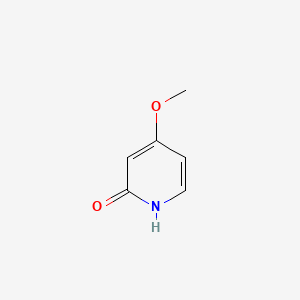

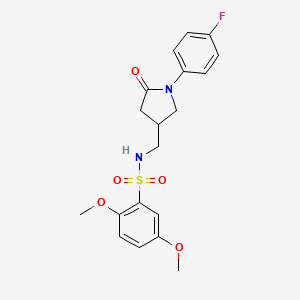

![molecular formula C13H12N4O3 B2423771 N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775524-78-1](/img/structure/B2423771.png)

N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazines are an important class of pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds and can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrazinamide analogues generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Applications De Recherche Scientifique

Antimicrobial Applications

N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide and its derivatives have been explored for their antimicrobial properties. Research conducted by Altalbawy (2013) involved synthesizing compounds related to this chemical structure and testing their antimicrobial effectiveness. The study indicates potential for antimicrobial applications, particularly against specific pathogens (Altalbawy, 2013).

Analgesic and Anti-Inflammatory Activities

Compounds with a similar structure have demonstrated significant analgesic and anti-inflammatory properties. More et al. (2022) synthesized a series of derivatives and evaluated their effectiveness in providing pain relief and reducing inflammation. This research suggests the potential therapeutic use of these compounds in managing pain and inflammation (More et al., 2022).

Potential Anticancer Properties

Studies have also explored the anticancer potential of compounds related to this compound. For instance, Bu et al. (2002) investigated derivatives for their cytotoxic effects on various cancer cell lines, indicating possible use in cancer treatments (Bu et al., 2002).

Synthesis and Antimicrobial Activity of Derivatives

Jyothi and Madhavi (2019) focused on synthesizing novel derivatives and testing their antimicrobial activity. Their findings contribute to understanding the broader spectrum of antimicrobial capabilities of these compounds (Jyothi & Madhavi, 2019).

Inhibition of Cathepsins

Research by Lukić et al. (2017) showed that some derivatives are effective inhibitors of cathepsins, enzymes involved in various biological processes, including disease progression. This finding opens up avenues for therapeutic applications in diseases associated with cathepsin activity (Lukić et al., 2017).

Anti-HIV Activity

Compounds structurally related to this compound have been tested for anti-HIV activity. Savant et al. (2018) synthesized novel derivatives and evaluated their efficacy against HIV, demonstrating potential as anti-HIV agents (Savant et al., 2018).

Mécanisme D'action

Target of Action

The primary target of N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is Mycobacterium tuberculosis . This compound is a derivative of pyrazinamide, a first-line antitubercular drug . It has been shown to exhibit significant activity against Mycobacterium tuberculosis .

Mode of Action

The compound is a prodrug that gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interference disrupts the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication . The compound is active only at a slightly acidic pH .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting fatty acid synthase FAS I, it disrupts the production of new fatty acids, which are essential for the growth and replication of the bacterium .

Pharmacokinetics

It’s worth noting that the lipophilicity of a compound is a key factor related to cell transmembrane transport and other biological processes .

Result of Action

The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . By disrupting the production of new fatty acids, the compound effectively halts the proliferation of the bacterium .

Action Environment

The compound is active only at a slightly acidic pH , indicating that the acidity of the environment could influence its action, efficacy, and stability

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-8-7-17-11(13(19)15-8)5-10(16-17)12(18)14-6-9-3-2-4-20-9/h2-5,7H,6H2,1H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRENOFHOLMRLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CO3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

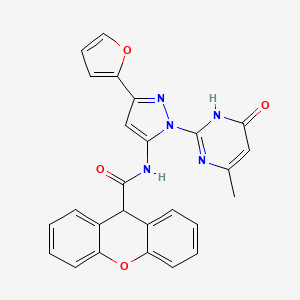

![1-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2423688.png)

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2423689.png)

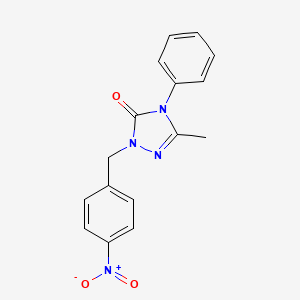

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B2423691.png)

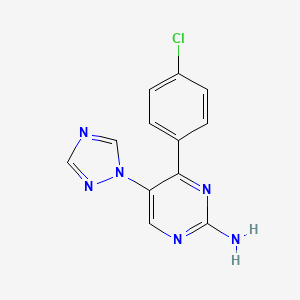

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2423705.png)

![1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2423706.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2423708.png)

![N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2423710.png)

![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423711.png)